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Compound of Interest

Compound Name: binankadsurin A

Cat. No.: B1257203 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Binankadsurin A, a lignan isolated from Kadsura angustifolia, has demonstrated notable anti-

HIV activity, making it a compound of significant interest in drug discovery and development.[1]

[2] The structural elucidation of such natural products is fundamentally reliant on a

comprehensive analysis of their spectroscopic data, with Nuclear Magnetic Resonance (NMR)

spectroscopy being the cornerstone for definitive structure determination and stereochemical

assignment. This application note provides a detailed summary of the ¹H and ¹³C NMR spectral

data for binankadsurin A, along with the experimental protocols utilized for these

assignments. The data presented herein serves as a critical reference for researchers engaged

in the synthesis, chemical modification, or further biological evaluation of binankadsurin A and

related compounds.

Data Presentation
The complete ¹H and ¹³C NMR spectral assignments for binankadsurin A, as determined in

CDCl₃, are summarized in the table below. These assignments were achieved through a

combination of 1D and 2D NMR experiments, including ¹H-¹H COSY, HSQC, HMBC, and

NOESY, which allowed for the unambiguous identification of all proton and carbon signals.

Table 1: ¹H (600 MHz) and ¹³C (150 MHz) NMR Data for Binankadsurin A in CDCl₃ (δ in ppm,

J in Hz)
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Position δ_C δ_H (mult., J)

1 133.3 (C)

2 108.3 (CH) 6.55 (s)

3 149.3 (C)

4 140.2 (C)

5 134.7 (C)

6 124.9 (CH) 6.81 (s)

7 40.1 (CH) 2.58 (m)

8 34.9 (CH) 1.95 (m)

9 22.3 (CH₃) 1.01 (d, 6.6)

1' 133.3 (C)

2' 108.3 (CH) 6.55 (s)

3' 149.3 (C)

4' 140.2 (C)

5' 134.7 (C)

6' 124.9 (CH) 6.81 (s)

7' 40.1 (CH) 2.58 (m)

8' 34.9 (CH) 1.95 (m)

9' 22.3 (CH₃) 1.01 (d, 6.6)

3-OCH₃ 56.1 (CH₃) 3.89 (s)

4-OCH₃ 60.9 (CH₃) 3.86 (s)

5-OCH₃ 56.1 (CH₃) 3.92 (s)

3'-OCH₃ 56.1 (CH₃) 3.89 (s)

4'-OCH₃ 60.9 (CH₃) 3.86 (s)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5'-OCH₃ 56.1 (CH₃) 3.92 (s)

Experimental Protocols
The following protocols outline the key experiments performed for the complete spectral

assignment of binankadsurin A.

Sample Preparation
Compound: Binankadsurin A, isolated from the stems and roots of Kadsura angustifolia.

Solvent: Deuterated chloroform (CDCl₃) was used as the solvent for all NMR measurements.

Concentration: A sufficient concentration of the purified compound was prepared to ensure

an adequate signal-to-noise ratio for all NMR experiments, particularly for ¹³C and 2D NMR

acquisitions.

Standard: Tetramethylsilane (TMS) was used as the internal standard for referencing the

chemical shifts (δ = 0.00 ppm).

NMR Spectroscopy
All NMR spectra were acquired on a Bruker AV-600 spectrometer operating at 600 MHz for ¹H

and 150 MHz for ¹³C nuclei.

1D ¹H NMR:

Pulse Program: Standard single-pulse sequence.

Spectral Width: Appropriate spectral width to cover all proton signals.

Acquisition Time: ~2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32 scans, depending on the sample concentration.

1D ¹³C NMR:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1257203?utm_src=pdf-body
https://www.benchchem.com/product/b1257203?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pulse Program: Standard proton-decoupled pulse sequence.

Spectral Width: ~200-220 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.

2D Homonuclear Correlation Spectroscopy (¹H-¹H COSY):

Purpose: To identify proton-proton spin coupling networks.

Pulse Program: Standard COSY-45 or COSY-90 sequence.

Data Points: 2048 (F2) x 256 (F1) data points.

Number of Scans: 4-8 scans per increment.

2D Heteronuclear Single Quantum Coherence (HSQC):

Purpose: To correlate directly bonded proton and carbon atoms.

Pulse Program: Standard HSQC with gradient selection.

¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of ~145 Hz.

Data Points: 2048 (F2) x 256 (F1) data points.

Number of Scans: 8-16 scans per increment.

2D Heteronuclear Multiple Bond Correlation (HMBC):

Purpose: To identify long-range correlations between protons and carbons (typically 2-3

bonds).

Pulse Program: Standard HMBC with gradient selection.
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Long-Range Coupling Constant: Optimized for a long-range C-H coupling of ~8 Hz.

Data Points: 2048 (F2) x 256 (F1) data points.

Number of Scans: 16-32 scans per increment.

2D Nuclear Overhauser Effect Spectroscopy (NOESY):

Purpose: To identify protons that are close in space, which helps in determining the

relative stereochemistry.

Pulse Program: Standard NOESY sequence.

Mixing Time: A mixing time of 500-800 ms was used to observe the NOE cross-peaks.

Data Points: 2048 (F2) x 256 (F1) data points.

Number of Scans: 8-16 scans per increment.

Data Analysis and Interpretation Workflow
The process of assigning the ¹H and ¹³C NMR spectra of binankadsurin A follows a logical

workflow, integrating data from various NMR experiments.
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1D NMR Analysis

2D NMR Correlation
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Assemble Structural Fragments

HMBC
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NOESY
(Through-space H-H Correlations)

Determine Relative Stereochemistry

Complete Structure Assignment of Binankadsurin A

Click to download full resolution via product page

NMR Spectral Assignment Workflow for Binankadsurin A.

This diagram illustrates the systematic approach to structure elucidation. Initial analysis of 1D

¹H and ¹³C NMR spectra provides the basic count of proton and carbon environments. 2D NMR

experiments such as HSQC and COSY are then used to establish direct and through-bond

connectivities, allowing for the assembly of molecular fragments. HMBC data provides crucial

information for connecting these fragments, while NOESY correlations reveal through-space

proximities, which are essential for determining the relative stereochemistry of the molecule.

The culmination of this integrated analysis leads to the complete and unambiguous ¹H and ¹³C

NMR spectral assignment of binankadsurin A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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